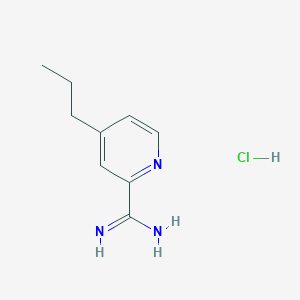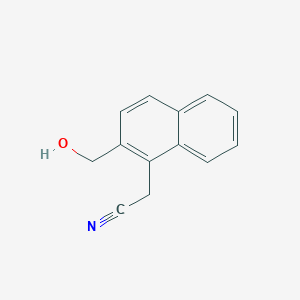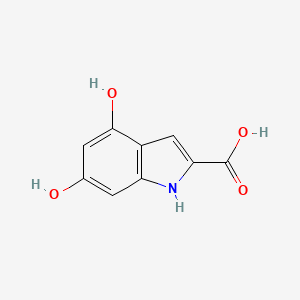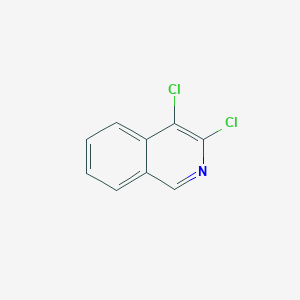
4-Allylisoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allylisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of an allyl group attached to the isoindoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-allylisoindoline involves a Kumada coupling reaction. This reaction utilizes allylmagnesium chloride as a reagent and a suitable catalyst to facilitate the coupling process. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature. The reaction is carried out in an organic solvent, such as tetrahydrofuran, to ensure proper solubility of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-allylisoindoline hydrochloride can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or recrystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Allylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The isoindoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
4-Allylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 4-allylisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-Alkylisoindoline derivatives: These compounds have similar structures but differ in the alkyl group attached to the isoindoline ring.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness: 4-Allylisoindoline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-prop-2-enyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H |
InChI Key |
VVTOSSKNGJWKSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)


![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)






![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)



